Cas no 330190-31-3 (2-(3,5-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)

2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a specialized heterocyclic compound featuring a tetrahydrobenzothiophene core functionalized with a 3,5-dimethoxybenzamide group and a carboxamide moiety. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of methoxy and carboxamide groups enhances solubility and binding affinity, while the tetrahydrobenzothiophene framework offers stability and synthetic versatility. This compound is suitable for research applications in drug discovery, where its unique pharmacophore may contribute to the development of targeted therapeutics. High-purity synthesis and rigorous characterization ensure reproducibility for experimental use.
2-(3,5-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide structure
330190-31-3 structure
Product Name:2-(3,5-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No:330190-31-3
MF:C19H22N2O4S
MW:374.453983783722
CID:5849851
PubChem ID:5020000
Update Time:2025-10-22

2-(3,5-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3,5-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
    • Benzo[b]thiophene-3-carboxamide, 2-[(3,5-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-5-methyl-
    • 2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
    • Oprea1_356498
    • F0325-0242
    • AKOS024575409
    • 330190-31-3
    • 2-(3,5-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
    • Inchi: 1S/C19H22N2O4S/c1-10-4-5-15-14(6-10)16(17(20)22)19(26-15)21-18(23)11-7-12(24-2)9-13(8-11)25-3/h7-10H,4-6H2,1-3H3,(H2,20,22)(H,21,23)
    • InChI Key: JPYRJMGDBBUXLJ-UHFFFAOYSA-N
    • SMILES: C12CCC(C)CC=1C(C(N)=O)=C(NC(=O)C1=CC(OC)=CC(OC)=C1)S2

Computed Properties

  • Exact Mass: 374.13002836g/mol
  • Monoisotopic Mass: 374.13002836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 520
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 119Ų

Experimental Properties

  • Density: 1.285±0.06 g/cm3(Predicted)
  • Boiling Point: 473.4±45.0 °C(Predicted)
  • pka: 12.54±0.40(Predicted)

2-(3,5-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Pricemore >>

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Additional information on 2-(3,5-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-(3,5-Dimethoxybenzamido)-5-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide: A Comprehensive Overview

2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS No. 330190-31-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiophenes and is characterized by its unique structural features, which include a benzothiophene core and a substituted amide group. The compound's potential therapeutic applications have been the focus of numerous studies, particularly in the areas of anti-inflammatory and anti-cancer research.

The benzothiophene core is a well-known scaffold in medicinal chemistry due to its ability to modulate various biological targets. The presence of the dimethoxybenzamido group and the methyl substituent on the benzothiophene ring further enhances the compound's pharmacological properties. These functional groups contribute to the compound's lipophilicity and solubility, which are crucial factors in determining its bioavailability and efficacy.

Recent studies have highlighted the anti-inflammatory properties of 2-(3,5-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which play a central role in inflammation.

In addition to its anti-inflammatory effects, 2-(3,5-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown promising results in cancer research. A study conducted by a team at the National Cancer Institute found that this compound exhibits potent antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase-dependent pathways. These findings suggest that 2-(3,5-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may have potential as a novel anticancer agent.

The pharmacokinetic profile of 2-(3,5-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been extensively studied. Research indicates that the compound has favorable oral bioavailability and a moderate half-life in vivo. These properties make it an attractive candidate for further preclinical and clinical development.

In terms of safety and toxicity, preliminary studies have shown that 2-(3,5-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits low toxicity at therapeutic concentrations. However, further toxicological evaluations are necessary to fully assess its safety profile before it can be advanced to clinical trials.

The synthesis of 2-(3,5-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps and requires careful optimization to achieve high yields and purity. A common synthetic route involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone followed by subsequent functional group modifications. Recent advancements in synthetic methods have led to more efficient and environmentally friendly processes for producing this compound on a larger scale.

The potential applications of 2-(3,5-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide extend beyond its anti-inflammatory and anticancer properties. Researchers are exploring its use in other therapeutic areas such as neurodegenerative diseases and metabolic disorders. For instance, preliminary studies have shown that this compound may have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

In conclusion, 2-(3,5-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS No. 330190-31-3) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As more studies are conducted to elucidate its mechanisms of action and optimize its therapeutic potential, this compound may play a significant role in advancing medical treatments for various diseases.

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